molecular formula C20H15N5O5 B2975300 N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1207036-92-7

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2975300
CAS RN: 1207036-92-7
M. Wt: 405.37
InChI Key: DVRARWAHGHCRFJ-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H15N5O5 and its molecular weight is 405.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has led to the synthesis of novel pyrazolopyrimidine derivatives with potential anticancer and anti-inflammatory properties. For instance, compounds with a pyrazolopyrimidine skeleton have been synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities, indicating a structure-activity relationship that suggests potential for further exploration in therapeutic applications (Rahmouni et al., 2016).

Chemical Transformations and Synthesis Techniques

In the realm of organic synthesis, studies have focused on the synthesis and transformations of compounds with furan and pyrazole components. For example, synthesis techniques have been developed for compounds like 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, demonstrating innovative approaches to heterocyclic chemistry and the potential for generating novel compounds with diverse biological activities (El’chaninov et al., 2018).

Antiviral and Antibacterial Properties

Novel compounds with pyrazole and pyrimidine moieties have been explored for their antiviral and antibacterial properties. For instance, certain dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown promising anti-protozoal activities, including effectiveness against avian influenza virus (H5N1), highlighting the potential of these compounds in addressing global health challenges related to infectious diseases (Ismail et al., 2004).

Crystal Structure and Analysis

The crystal structure and analysis of novel pyrazole derivatives have provided insights into the molecular configuration and interactions of these compounds, contributing to a deeper understanding of their chemical behavior and potential for application in various scientific fields. Studies involving crystallography have detailed the structural characteristics of compounds, aiding in the development of more targeted synthetic approaches (Kumara et al., 2017).

properties

IUPAC Name

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O5/c1-11-7-18(26)23-20(21-11)25-17(9-13(24-25)14-3-2-6-28-14)22-19(27)12-4-5-15-16(8-12)30-10-29-15/h2-9H,10H2,1H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRARWAHGHCRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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